1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione
CAS No.: 15386-58-0
Cat. No.: VC21323120
Molecular Formula: C10H7Cl2NO2
Molecular Weight: 244.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15386-58-0 |
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Molecular Formula | C10H7Cl2NO2 |
Molecular Weight | 244.07 g/mol |
IUPAC Name | 1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C10H7Cl2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2 |
Standard InChI Key | JPQAYGXNGGHZAG-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES | C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Properties
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione belongs to the class of pyrrolidine derivatives characterized by a pyrrolidine ring system with two keto groups at positions 2 and 5, and a 3,4-dichlorophenyl substituent. This structural arrangement confers unique physicochemical properties that influence its biological behavior and applications in pharmaceutical research.
Basic Chemical Information
The compound's fundamental chemical properties are summarized in the following table:
Property | Value |
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IUPAC Name | 1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
CAS Number | 15386-58-0 |
Molecular Formula | C₁₀H₇Cl₂NO₂ |
Molecular Weight | 244.07 g/mol |
InChI | InChI=1S/C10H7Cl2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2 |
InChI Key | JPQAYGXNGGHZAG-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
This compound features a pyrrolidine ring with two carbonyl groups, creating a cyclic imide structure. The 3,4-dichlorophenyl group is attached to the nitrogen atom of the pyrrolidine ring, creating a unique chemical entity with specific reactivity patterns.
Structural Characteristics
The structural characteristics of 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione include:
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A five-membered pyrrolidine ring with carbonyl groups at positions 2 and 5, forming a cyclic imide
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A 3,4-dichlorophenyl moiety connected to the nitrogen atom of the pyrrolidine ring
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The presence of both chlorine atoms at positions 3 and 4 of the phenyl ring, which significantly influences the electron distribution and lipophilicity of the molecule
Synthesis Methods
The synthesis of 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione involves several methodologies that can be employed at laboratory and industrial scales. These methods typically involve the reaction between appropriate starting materials to form the pyrrolidine ring system with the desired substituents.
Laboratory Synthesis Routes
The most common synthetic approach involves the reaction of 3,4-dichlorobenzaldehyde with pyrrolidine in the presence of an oxidizing agent. This reaction is typically conducted in alcoholic solvents such as ethanol or methanol, often with acetic acid as a catalyst. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials.
By analogy with related compounds, we can infer that an alternative synthesis route may involve the use of succinyl chloride as a starting material. This approach has been documented for the synthesis of the related compound 1-(3-chlorophenyl)-pyrrolidine-2,5-dione, where succinyl chloride is refluxed with m-chloroaniline in benzene .
Industrial Production Considerations
For industrial-scale production, continuous flow processes are often preferred to enhance efficiency and yield. These processes typically involve:
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Precise control of reaction parameters (temperature, pressure, reactant concentrations)
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Use of automated reactors for consistent product quality
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Optimization of reaction conditions to minimize side products and maximize yield
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Implementation of purification techniques suitable for large-scale operations
Chemical Reactions and Reactivity
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione can participate in various chemical reactions, primarily due to the reactivity of the carbonyl groups and the aromatic ring system.
Types of Reactions
The compound undergoes several reaction types:
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Oxidation reactions: The compound can be oxidized to form corresponding carboxylic acid derivatives
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Reduction reactions: The carbonyl groups can be reduced to form hydroxyl derivatives
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Condensation reactions: The compound can undergo condensation with aldehydes to form benzylidene derivatives, similar to the reaction documented for 1-(3-chlorophenyl)-pyrrolidine-2,5-dione with p-hydroxy benzaldehyde
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Nucleophilic substitution: The aromatic ring can undergo substitution reactions with various nucleophiles
Reaction Conditions and Reagents
The successful execution of these reactions typically requires specific reagents and conditions:
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Aqueous or acidic medium, moderate temperatures |
Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions, low to moderate temperatures |
Condensation | Aromatic aldehydes, Ketones | Acidic catalysts (acetic acid), reflux conditions |
Nucleophilic substitution | Amines, Thiols, Alkoxides | Basic or acidic conditions, elevated temperatures |
These reaction conditions provide a framework for the chemical manipulation of 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione to create derivatives with potentially enhanced biological activities.
Biological Activity
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione exhibits diverse biological activities that make it a compound of significant interest for pharmaceutical research and development.
Antimicrobial Properties
Research suggests that pyrrolidine derivatives, including 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione, possess antimicrobial activity against various pathogens. The antimicrobial profile of this compound class includes activity against:
Pathogen Type | Activity Level | Notable Examples |
---|---|---|
Gram-positive bacteria | Moderate to high | Staphylococcus aureus |
Gram-negative bacteria | Variable | Klebsiella pneumoniae, Acinetobacter baumannii |
Fungi | Notable for specific species | Candida auris, Aspergillus fumigatus |
Structure-activity relationship studies suggest that the presence of the dichlorophenyl moiety enhances antimicrobial efficacy, particularly against resistant strains.
Anticancer Activity
One of the most promising aspects of 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione is its potential anticancer activity. In vitro studies using human cancer cell lines have demonstrated:
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Activity against lung cancer (A549) and breast cancer (MCF-7) cell lines
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Induction of apoptosis through the mitochondrial pathway
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Cell cycle arrest in treated cancer cells
A particularly notable finding is the significant reduction in A549 lung cancer cell viability at concentrations above 10 μM, suggesting potential therapeutic applications in lung cancer treatment.
Anticonvulsant Activity
While specific data for 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione is limited, studies on related pyrrolidine derivatives suggest potential anticonvulsant activity. Animal models have shown:
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Protection against seizures in maximal electroshock (MES) models
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Efficacy in pentylenetetrazole (PTZ) induced seizure models
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A favorable safety profile compared to established anticonvulsants like valproic acid and ethosuximide
Mechanism of Action
The biological effects of 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione can be attributed to specific molecular mechanisms that govern its interaction with biological targets.
Molecular Targets
Pyrrolidine derivatives similar to 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione are known to exhibit activity against various molecular targets, particularly:
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Casein kinase 1 gamma (CK1γ)
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Casein kinase 1 epsilon (CK1ε)
These kinases play crucial roles in cellular signaling pathways related to cell cycle regulation, apoptosis, and other fundamental cellular processes.
Structure-Activity Relationships
The efficacy of 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione and related compounds appears to be influenced by specific structural features:
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The chiral moiety of similar compounds can influence kinase inhibition
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The presence of coordinating groups can enhance antiproliferative activity
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The dichlorophenyl substituent likely contributes to the compound's ability to penetrate cellular membranes due to increased lipophilicity
These structure-activity relationships provide valuable insights for the rational design of more potent and selective analogs.
Research Applications
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione serves as a versatile tool in various scientific disciplines, with applications extending beyond its direct biological activities.
Medicinal Chemistry
In medicinal chemistry, this compound functions as:
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A template for the design of novel therapeutic agents
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A structural scaffold that can be modified to improve potency, selectivity, and pharmacokinetic properties
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A lead compound for the development of anticancer, antimicrobial, and anticonvulsant drugs
Synthetic Chemistry
The compound also serves important roles in synthetic chemistry:
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As a building block for the synthesis of more complex organic molecules
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As an intermediate in multi-step synthetic pathways
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As a model compound for studying reaction mechanisms and developing new synthetic methodologies
Materials Science
Emerging applications in materials science include:
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Development of polymers with specific properties
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Creation of functional materials with biological activity
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Incorporation into coating materials for specialized applications
Comparison with Similar Compounds
Understanding the relationship between 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione and structurally related compounds provides valuable context for its properties and applications.
Structural Analogs
Several compounds share structural similarities with 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione:
Compound | Key Structural Difference | Comparative Properties |
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1-(3-chlorophenyl)-pyrrolidine-2,5-dione | Contains only one chlorine atom on the phenyl ring | Potentially different lipophilicity and biological activity profile |
1-(3,5-Dichlorophenyl)pyrrolidine-2,5-dione | Different substitution pattern on the aromatic ring | Altered electronic distribution affecting receptor binding |
3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione | Additional aminoethylsulfanyl group at position 3 | Modified water solubility and potentially different target selectivity |
1-(3,4-Dichlorophenyl)pyrrolidine-2-one | Contains only one keto group | Different reactivity pattern and conformational properties |
These structural analogs provide a spectrum of compounds with varying physicochemical properties and biological activities.
Functional Differences
The functional differences between 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione and its analogs manifest in several ways:
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Altered binding affinities to biological targets
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Different metabolic stability profiles
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Varied lipophilicity affecting membrane permeability
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Different reactivity patterns in chemical transformations
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